
3,5-Bis(chloromethyl)-1,4-oxaselenane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(chloromethyl)-1,4-oxaselenane is an organoselenium compound characterized by the presence of selenium, oxygen, and chlorine atoms in its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(chloromethyl)-1,4-oxaselenane typically involves the reaction of selenium dioxide with appropriate chloromethyl precursors under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. Common solvents used in the synthesis include dichloromethane and chloroform, and the reaction is often catalyzed by Lewis acids such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is purified through distillation and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(chloromethyl)-1,4-oxaselenane undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Bis(chloromethyl)-1,4-oxaselenane has several scientific research applications:
Biology: Investigated for its potential as an antioxidant due to the presence of selenium.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Bis(chloromethyl)-1,4-oxaselenane involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes that play a role in redox reactions and cellular defense mechanisms. The compound’s chloromethyl groups can also participate in alkylation reactions, leading to modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)-1,4-oxaselenane: Similar structure but with trifluoromethyl groups instead of chloromethyl groups.
1,4-Oxathiane: Contains sulfur instead of selenium.
1,4-Oxaselenane: Lacks the chloromethyl groups.
Uniqueness
3,5-Bis(chloromethyl)-1,4-oxaselenane is unique due to the presence of both selenium and chloromethyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62757-28-2 |
|---|---|
Molecular Formula |
C6H10Cl2OSe |
Molecular Weight |
248.02 g/mol |
IUPAC Name |
3,5-bis(chloromethyl)-1,4-oxaselenane |
InChI |
InChI=1S/C6H10Cl2OSe/c7-1-5-3-9-4-6(2-8)10-5/h5-6H,1-4H2 |
InChI Key |
ZULOGSKOZRQINX-UHFFFAOYSA-N |
Canonical SMILES |
C1C([Se]C(CO1)CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl [(difluorophosphoryl)methylidene]carbamate](/img/structure/B14511687.png)
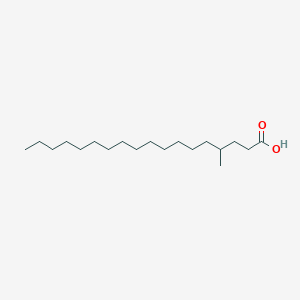
![N-(4-Chlorophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-carboxamide](/img/structure/B14511707.png)
![Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate](/img/structure/B14511713.png)
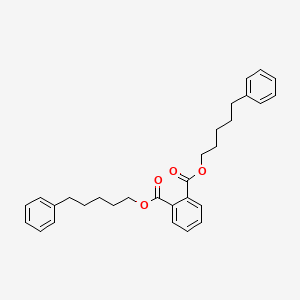
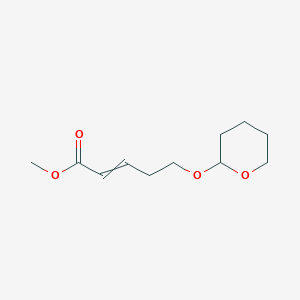
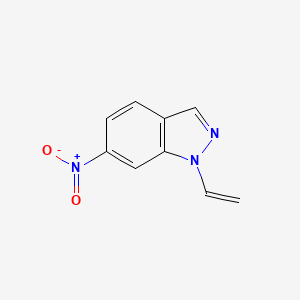
![1,1',1''-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14511731.png)
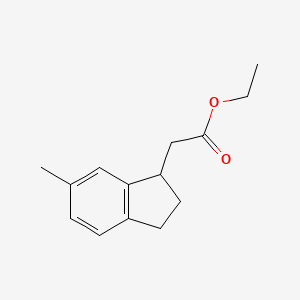
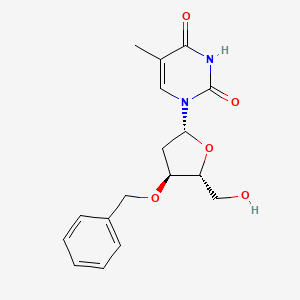
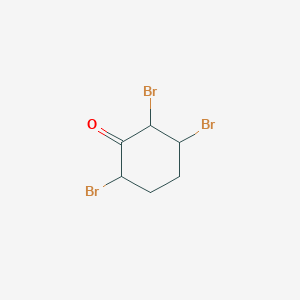
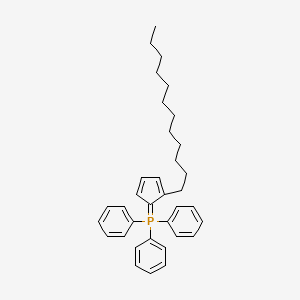
![S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14511763.png)
![8,8'-[Sulfanediylbis(methyleneoxy)]diquinoline](/img/structure/B14511771.png)
